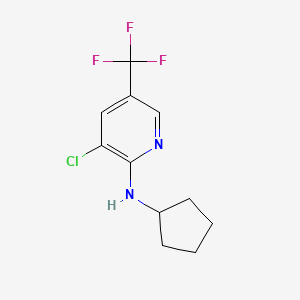

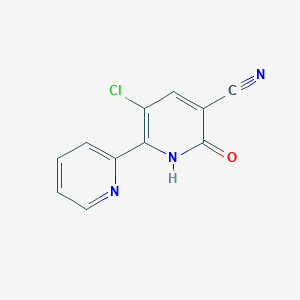

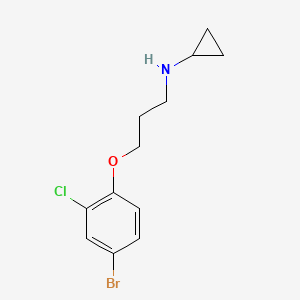

N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide

Overview

Description

N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide, or 4PTB, is a synthetic compound that has been studied for its potential applications in the scientific research setting. It is a derivative of the piperidine class of compounds and is characterized by its ability to form strong hydrogen bonds. 4PTB has been studied for its ability to interact with proteins and other biological macromolecules, and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Bioactivity

N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide and its derivatives are actively researched for their synthesis and bioactivity. A study on novel benzamides, including N-(piperidin-1-yl) (p-tolyl) methyl) benzamide, highlighted their synthesis and bioactivity, especially in vitro antibacterial activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Copper complexes of these compounds showed better activities than free ligands against all bacteria (Khatiwora et al., 2013).

Inhibitors of Soluble Epoxide Hydrolase

1-(1,3,5-Triazin-2-yl)piperidine-4-carboxamide derivatives, closely related to N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide, have been identified as inhibitors of soluble epoxide hydrolase. These compounds have been found to significantly affect a serum biomarker, indicating their potential as tool compounds for studying various disease models (Thalji et al., 2013).

Antimicrobial Activity

Another study synthesized a series of derivatives incorporating N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide and found significant antimicrobial activity in several strains of microbes, indicating their potential use in antimicrobial therapies (Desai, Makwana, & Senta, 2016).

Molecular Structure Investigations

Research also includes the molecular structure investigation of s-triazine derivatives incorporating piperidine, which is relevant to understanding the structural properties of N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide. This study employed X-ray crystallography and DFT calculations for molecular structure analysis (Shawish et al., 2021).

Drug Metabolism and Pharmacological Properties

Additionally, studies have focused on the metabolism and pharmacological properties of similar compounds. For example, a study on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, provided insights into the metabolic pathways of similar compounds in humans, which can be relevant for understanding the metabolism of N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide (Gong, Chen, Deng, & Zhong, 2010).

Mechanism of Action

Target of Action

N-(4-Piperidin-1-yl-1,3,5-triazin-2-yl)benzamide is a derivative of 1,3,5-triazine, which has been investigated for its biological activity . . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, or other proteins involved in these biological processes.

Mode of Action

These compounds often function by binding to their target proteins, thereby modulating their activity . The specific changes induced by this interaction would depend on the nature of the target protein and the context in which it operates within the cell.

Biochemical Pathways

For instance, its antimicrobial activity suggests it may interfere with essential bacterial processes, while its potential anti-cancer activity could involve disruption of cell proliferation or survival pathways .

Result of Action

Based on the activities of related 1,3,5-triazine derivatives, it can be inferred that the compound may exert antimicrobial effects, potentially inhibiting the growth of bacteria such asStaphylococcus aureus and Escherichia coli . Additionally, if the compound does indeed possess anti-cancer activity, it may induce cell death or inhibit cell proliferation in certain cancer cell types .

properties

IUPAC Name |

N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O/c21-13(12-7-3-1-4-8-12)18-14-16-11-17-15(19-14)20-9-5-2-6-10-20/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,16,17,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBCWUXHLLMKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC(=N2)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(Cyclohexylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1415030.png)

![[2-(4-Methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol](/img/structure/B1415032.png)